molecular formula C20H22F3N5O B2867939 2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 900869-43-4

2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Cat. No.: B2867939
CAS No.: 900869-43-4
M. Wt: 405.425
InChI Key: RJODNVIWCVBCGL-UHFFFAOYSA-N
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Description

2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C20H22F3N5O and its molecular weight is 405.425. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds such as pyrazolines and their derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.

Mode of Action

It’s known that pyrazolines and their derivatives can interact with their targets via an addition–elimination mechanism . This suggests that the compound might bond with its target through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

For instance, the compound’s solubility in DMSO suggests that it may be well-absorbed in the body.

Result of Action

Similar compounds have been found to produce a variety of effects, such as inhibitory activity against influenza a and effects on nerve pulse transmission . This suggests that this compound could potentially have a wide range of effects at the molecular and cellular level.

Properties

IUPAC Name

2-[4-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O/c1-14-13-16(27-9-7-26(8-10-27)11-12-29)28-19(24-14)17(15-5-3-2-4-6-15)18(25-28)20(21,22)23/h2-6,13,29H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJODNVIWCVBCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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